1-(1H-indazole-3-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-(1H-indazole-3-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indazole-3-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of o-nitrophenylhydrazine with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Incorporation of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indazole-3-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indazole, thiophene, or piperidine rings, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides, acyl chlorides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
1-(1H-indazole-3-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Pharmacology: Studies focus on its interaction with biological targets, including enzymes, receptors, and ion channels, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways, providing insights into cellular mechanisms and disease pathology.
Mechanism of Action
The mechanism of action of 1-(1H-indazole-3-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes involved in critical biochemical pathways.
Receptors: It can bind to receptors on the cell surface or within cells, modulating signal transduction pathways.
Ion Channels: The compound may affect ion channel function, altering cellular excitability and signaling.
The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1H-indazole-3-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(1H-indazole-3-carbonyl)-N-(phenylmethyl)piperidine-4-carboxamide: This compound has a phenyl ring instead of a thiophene ring, which may affect its electronic properties and biological activity.
1-(1H-indazole-3-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide: The presence of a pyridine ring can influence the compound’s solubility and interaction with biological targets.
1-(1H-indazole-3-carbonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide: The furan ring provides different electronic characteristics compared to the thiophene ring, potentially altering its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1H-indazole-3-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-18(20-12-14-4-3-11-26-14)13-7-9-23(10-8-13)19(25)17-15-5-1-2-6-16(15)21-22-17/h1-6,11,13H,7-10,12H2,(H,20,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZBDOPFVWNRTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CS2)C(=O)C3=NNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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